Tetrapeptide-30

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

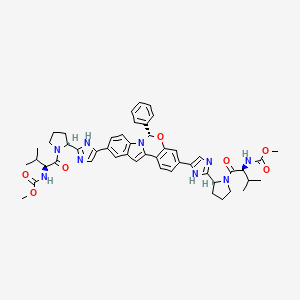

Tetrapeptide-30 is a synthetic peptide composed of the amino acids proline, glutamic acid, and lysine . It acts on specific targets within the skin to reduce factors and interrupt pathways that lead to the appearance of discolorations and uneven skin tone . It also has skin-calming ability and can help revitalize a dull skin tone .

Synthesis Analysis

The synthesis of peptides like this compound involves a series of chemical reactions that link amino acids together in a specific sequence . The process typically involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another .Molecular Structure Analysis

This compound is a tetrapeptide, meaning it consists of four amino acids linked together. The specific sequence of these amino acids (proline, lysine, glutamic acid, lysine) gives this compound its unique properties .Chemical Reactions Analysis

This compound interacts with certain pathways in the skin to reduce discolorations and uneven skin tone . It does this by reducing the amount of tyrosinase, an enzyme involved in melanin production, and inhibiting the activation of melanocytes, the cells that produce melanin .Physical and Chemical Properties Analysis

This compound has a molecular formula of C22H40N6O7 and a molecular weight of 500.59 . It is supplied in a blend with glycerin and water, and the blend’s usage level for efficacy is between 0.5–5% .科学的研究の応用

Bacterial Protein Synthesis Inhibition : Tetrapeptides, specifically GE81112 factors A, B, and B1, have been identified as inhibitors of bacterial protein synthesis. These peptides, derived from Streptomyces sp., selectively bind to the 30S ribosomal subunit, inhibiting the formation of fMet-puromycin. They demonstrate potential as scaffolds for designing new antibiotics, especially for targeting the initiation phase of bacterial protein synthesis (Brandi et al., 2006).

Inhibition of Human Bone Marrow Progenitors : The synthetic tetrapeptide AcSDKP has been found to significantly inhibit the growth of granulocyte-macrophage colony-forming unit (CFU-GM) and erythroid burst-forming unit (BFU-E) in human progenitor cells. This suggests its potential therapeutic application in regulating bone marrow proliferation (Guigon et al., 1990).

Conformational Dynamics of Cyclic Tetrapeptides : Research on the energy landscapes of cyclic tetrapeptides using discrete path sampling revealed insights into their conformational dynamics. This study enhances understanding of the stability and structural behavior of cyclic tetrapeptides, which are crucial for their biological activity (Oakley & Johnston, 2012).

Obesity Treatment : Tetrapeptide derivatives, specifically derived from melanocyte-stimulating hormone, have been explored for their potential in treating obesity. Backbone cyclic peptidomimetic derivatives demonstrate enhanced metabolic stability and intestinal permeability, showing promise as orally administered drugs for obesity treatment (Hess et al., 2008).

Mitochondrial Disorders : Tetrapeptides like SS-31 (elamipretide) have been studied for their therapeutic potential in mitochondrial disorders. This research provides a framework for designing more potent therapeutic compounds targeting mitochondria (Mitchell et al., 2022).

作用機序

Tetrapeptide-30 works by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH), thereby reducing the hormone responsible for melanin production after inflammation or UV exposure . This regulates the interaction between keratinocytes and melanocytes, leading to a reduction in skin discoloration .

Safety and Hazards

将来の方向性

Peptides like Tetrapeptide-30 are gaining interest in the field of therapeutics due to their selectivity, decreasing the risk of side effects, and their rapid metabolism by proteases allowing short time activity in the body . Future research will likely focus on enhancing the stability of peptides and their constructs, and developing selective ligands for different isoforms .

特性

CAS番号 |

1036207-61-0 |

|---|---|

分子式 |

C22H40N6O7 |

分子量 |

500.6 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1 |

InChIキー |

LYHZXMVNRVAAJA-QAETUUGQSA-N |

異性体SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

正規SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

純度 |

98% |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

![2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole](/img/structure/B612253.png)

![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)

![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)